molecular formula C17H23FN6O2S B2875408 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 2034407-16-2

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide

Cat. No.: B2875408
CAS No.: 2034407-16-2
M. Wt: 394.47
InChI Key: UXVIHPPBZSLYIE-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide is a complex organic compound featuring a triazine core functionalized with both a piperidine ring and a dimethylamino group, linked to a fluorobenzenesulfonamide moiety. This structure gives it unique properties, making it a subject of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine and 3-fluorobenzenesulfonyl chloride.

  • Reaction Conditions

    • The initial step involves the chlorination of the benzene ring.

    • Sulfonylation using fluorobenzenesulfonyl chloride in a suitable solvent (like dichloromethane or acetonitrile) in the presence of a base such as triethylamine.

    • Condensation reaction with N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl) chloride under controlled temperature.

Industrial Production Methods

  • Scale-Up: : Industrial production involves similar synthetic routes but requires optimization for scale, such as using continuous flow reactors and catalytic processes to increase yield and purity.

  • Purification: : Advanced purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Substitution Reactions: : The fluorine atom and the sulfonamide group can participate in nucleophilic aromatic substitution.

  • Oxidation and Reduction: : Although the compound is relatively stable, specific conditions may induce oxidation or reduction reactions, modifying the functional groups attached to the triazine ring.

  • Hydrolysis: : The sulfonamide bond can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophiles: : Such as amines or thiols for substitution reactions.

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Such as lithium aluminum hydride.

Major Products

  • Substituted Triazines: : Products formed by replacing the fluorine or sulfonamide group.

  • Decomposed Aromatic Compounds: : Through hydrolysis or oxidation processes.

Scientific Research Applications

  • Chemistry: : It serves as a precursor or intermediate in synthesizing more complex molecules.

  • Medicine: : Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways.

  • Industry: : Used in creating specialty chemicals, including dyes and agrochemicals.

Mechanism of Action

The compound's mechanism involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group and piperidine ring play crucial roles in binding affinity and selectivity. The fluorobenzenesulfonamide moiety can enhance lipophilicity and cellular permeability, contributing to its overall biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide: : Features a morpholine ring instead of a piperidine ring, altering its binding properties.

  • N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide: : Contains a pyrrolidine ring, impacting its solubility and reactivity.

  • N-((4-(dimethylamino)-6-(azepan-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide: : Incorporates an azepane ring, which may enhance steric interactions.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6O2S/c1-23(2)16-20-15(21-17(22-16)24-9-4-3-5-10-24)12-19-27(25,26)14-8-6-7-13(18)11-14/h6-8,11,19H,3-5,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVIHPPBZSLYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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